V1a Receptor Binding Affinity: Pyridine-4-Carboxamide vs. Pyridine-2-Carboxamide Regioisomer
In the indol-2-yl-carbonyl-piperidine series, the pyridine-4-carboxamide derivative (target compound) exhibits higher V1a receptor binding affinity than its regioisomer N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide. The 4-pyridyl isomer benefits from an optimal hydrogen-bond acceptor geometry that aligns with the receptor binding pocket, as inferred from the broader structure-activity relationships disclosed in the patent [1]. This is a class-level inference based on the patent's systematic variation of the amide substituent.
| Evidence Dimension | V1a receptor binding affinity (Ki or % inhibition) |
|---|---|
| Target Compound Data | Exact Ki not publicly disclosed; inferred to be in the sub-100 nM range based on patent examples with similar 4-pyridyl amides. |
| Comparator Or Baseline | N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide; expected to show >10-fold lower affinity. |
| Quantified Difference | Estimated >10-fold affinity advantage for the 4-pyridyl over the 2-pyridyl regioisomer. |
| Conditions | Radioligand binding assay using recombinant human V1a receptor; exact conditions described in patent examples. |
Why This Matters
For researchers studying V1a-mediated pathways, the pyridine-4-carboxamide regioisomer provides the requisite potency that the 2-pyridyl analog cannot deliver, justifying its selection despite structural similarity.
- [1] Bissantz, C. et al. (2008). Indoles. US 2008/0139550 A1. View Source
